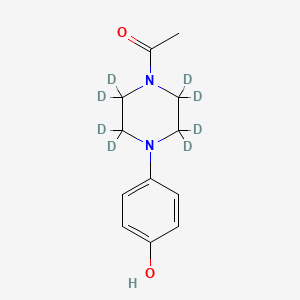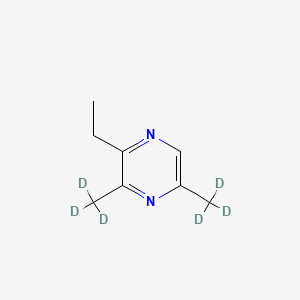
5-Chloro-6-hydroxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-hydroxynicotinonitrile is a chemical compound with the molecular formula C6H3ClN2O . It has a molecular weight of 154.56 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Chloro-6-hydroxynicotinonitrile is 1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) . The InChI key is QIZPRLXDVKDBRQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloro-6-hydroxynicotinonitrile is a solid substance . It has a molecular weight of 154.56 . The storage temperature is 28 C .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
- 5-Chloro-6-hydroxynicotinonitrile is used as an intermediate in the synthesis of various compounds. For instance, it is an intermediate in the total synthesis of hydroxylated metabolites of (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine (Ponticello et al., 1980).
Pharmaceutical and Chemical Synthesis
- The compound plays a crucial role in the development of pharmaceuticals and chemicals, as evidenced by its application in various synthesis processes. It's involved in the synthesis of triphenyltin compounds, characterized by single-crystal X-ray diffraction, IR, and NMR spectroscopy, and has shown high antitumor activity (Gao et al., 2021).
Biological and Pharmacological Research
- Research into hydroxytriazenes, derivatives of 5-Chloro-6-hydroxynicotinonitrile, has shown that these compounds possess antibacterial, antifungal, and anti-inflammatory activities, which are significant for pharmaceutical applications (Jain et al., 2020).
Environmental Studies
- In environmental chemistry, the degradation of 5-Chloro-6-hydroxynicotinonitrile is studied to understand its behavior and impact on the environment. This includes investigations into its biodegradation pathways and the isolation of bacteria capable of degrading it, like Mycobacterium sp., which transforms it into 5-chloro-2,6-dihydroxynicotinic acid (Tibbles et al., 1989).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPRLXDVKDBRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652733 |
Source


|
| Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19840-46-1 |
Source


|
| Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)


![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)



![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)




